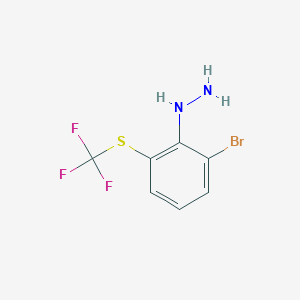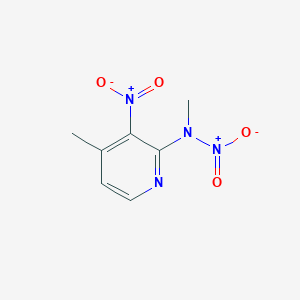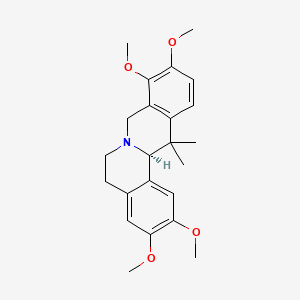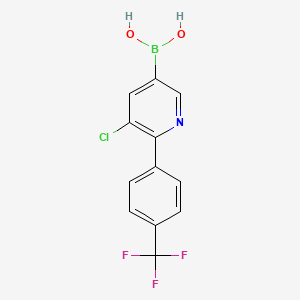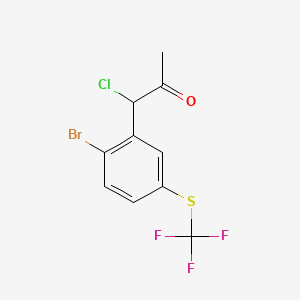
1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Trifluoromethylthiolation: Addition of a trifluoromethylthio group to the brominated phenyl ring.
Chlorination: Introduction of a chlorine atom to the propanone moiety.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative groups like bromine and trifluoromethylthio enhances its reactivity and binding affinity to specific sites, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one include:
2-Bromo-5-(trifluoromethyl)pyridine: Shares the bromine and trifluoromethyl groups but differs in the core structure.
5-Bromo-2-(trifluoromethyl)phenol: Contains similar functional groups but with a hydroxyl group instead of a propanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7BrClF3OS |
|---|---|
Molekulargewicht |
347.58 g/mol |
IUPAC-Name |
1-[2-bromo-5-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H7BrClF3OS/c1-5(16)9(12)7-4-6(2-3-8(7)11)17-10(13,14)15/h2-4,9H,1H3 |
InChI-Schlüssel |
RFYIUCLIOCNAQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


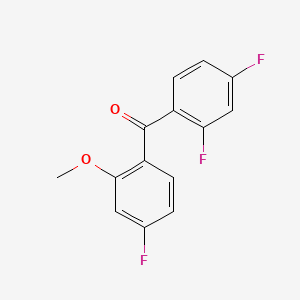

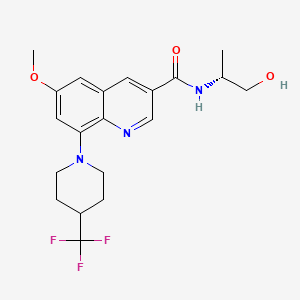
![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
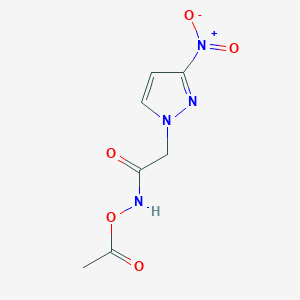
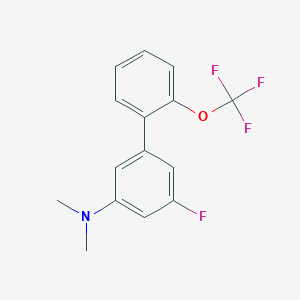
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)

